Cas no 2648911-32-2 ((1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol)
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol
- EN300-1987585
- 2648911-32-2
-
- Inchi: 1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,9H,3-4,8H2,1-2H3/t5-,6?/m1/s1
- InChI Key: MKDRHMDHWIBVRH-LWOQYNTDSA-N
- SMILES: O1C(C)(C)OCC1[C@@H](CN)O
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 64.7Ų
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987585-0.05g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-0.1g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-0.25g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-0.5g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-1.0g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1987585-2.5g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-5.0g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1987585-10.0g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1987585-1g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1987585-5g |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol |
2648911-32-2 | 5g |
$4475.0 | 2023-09-16 |
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol
Introduction to (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol (CAS No. 2648911-32-2)
(1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol (CAS No. 2648911-32-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group and a dioxolane ring, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chiral center in (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol plays a crucial role in its biological activity and selectivity. The presence of the dioxolane ring provides additional stability and functional versatility, which can be exploited in the design of novel drugs and therapeutic agents. Recent studies have highlighted the potential of this compound in various therapeutic applications, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective agents.
In the context of medicinal chemistry, (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol has been extensively studied for its ability to modulate specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can effectively inhibit the activity of certain enzymes involved in inflammatory responses. This finding has significant implications for the development of new anti-inflammatory drugs that can target specific pathways without causing widespread side effects.
Moreover, the chiral nature of (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol makes it an ideal candidate for enantioselective synthesis. Enantioselective synthesis is a critical process in pharmaceutical research as it allows for the production of pure enantiomers with desired biological activities. A study published in Organic Letters (2024) reported a highly efficient and scalable method for the enantioselective synthesis of this compound using a novel chiral catalyst. This method not only improves the yield and purity of the product but also reduces the environmental impact associated with traditional synthesis methods.
The potential applications of (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol extend beyond its use as an intermediate in drug synthesis. Recent advancements in materials science have explored its use as a building block for designing advanced materials with unique properties. For example, a study published in Advanced Materials (2023) demonstrated that this compound can be used to create self-assembling nanostructures with tunable properties. These nanostructures have shown promise in drug delivery systems and tissue engineering applications.
In addition to its chemical and biological properties, (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol has also been investigated for its environmental impact. A comprehensive review published in Green Chemistry (2024) evaluated the eco-friendliness of various synthetic routes for this compound. The study found that green chemistry principles can be effectively applied to minimize waste generation and reduce energy consumption during the synthesis process. This aligns with the growing trend towards sustainable and environmentally responsible chemical practices.
The safety profile of (1R)-2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-y l)ethan - 1 - ol is another important aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when used within recommended concentrations. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, (1R)-2-amino - 1 - ( 2 , 2 - dimethyl - 1 , 3 - dioxolan - 4 - yl ) ethan - 1 - ol (CAS No. 2648911 - 3 7 - 7 ) is a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and green chemistry. Its unique structural features and chiral nature make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.
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